REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].C[O:9][C:10](=O)/[CH:11]=[C:12](/[O:15][CH3:16])\[CH2:13]Cl.COC(=O)C/C=C/OCCl>O>[CH3:16][O:15][C:12]1[CH2:13][N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:10](=[O:9])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C(/CCl)\OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
COC(\C=C(/CCl)\OC)=O
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
COC(C\C=C\OCCl)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for another 3.5 hours at 70° to 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
after another hour
|
Type
|
ADDITION
|
Details
|
After the final addition
|
Type
|
CUSTOM
|
Details
|
The consumption of 10M of NaOH
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with 40 ml of H2O
|
Type
|
CUSTOM
|
Details
|
The product precipitated after a short time
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(N(C1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 304.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |